molecular formula C6H15ClN2O B100475 N-(4-aminobutyl)acetamide hydrochloride CAS No. 18233-70-0

N-(4-aminobutyl)acetamide hydrochloride

Cat. No. B100475
CAS RN: 18233-70-0
M. Wt: 166.65 g/mol
InChI Key: XBECFEJUQZXMFE-UHFFFAOYSA-N
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Description

N-Acetylputrescine hydrochloride is a derivative of putrescine, a polyamine that plays a crucial role in cellular functions. It has the molecular formula C6H14N2O · HCl and a molecular weight of 166.65 g/mol . This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The safety information suggests that it may be harmful if swallowed (H302). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and rinsing mouth if swallowed (P301 + P312 + P330) .

Mechanism of Action

The mechanism of action of N-Acetylputrescine hydrochloride involves its role as a polyamine derivative. Polyamines like putrescine are involved in various cellular processes, including gene expression, cell growth, and differentiation. N-Acetylputrescine hydrochloride exerts its effects by interacting with cellular components such as DNA, RNA, and proteins, influencing their function and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Acetylputrescine hydrochloride can be synthesized through the acetylation of putrescine. The reaction involves the use of acetic anhydride or acetyl chloride as the acetylating agents. The reaction is typically carried out in an aqueous or organic solvent under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for N-Acetylputrescine hydrochloride are not widely documented, the general approach involves large-scale acetylation reactions using optimized conditions to maximize yield and purity. The product is then purified through crystallization or other separation techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

N-Acetylputrescine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetylputrescine hydrochloride is unique due to its acetylated structure, which imparts different chemical properties and reactivity compared to its parent compound, putrescine. This modification allows it to be used in specific research applications, such as its role as a biomarker for Parkinson’s disease .

properties

IUPAC Name

N-(4-aminobutyl)acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.ClH/c1-6(9)8-5-3-2-4-7;/h2-5,7H2,1H3,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBECFEJUQZXMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00499571
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18233-70-0
Record name Monoacetyl-1,4-diaminobutane hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18233-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Aminobutyl)acetamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00499571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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